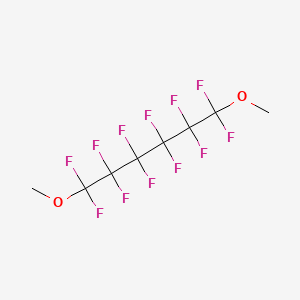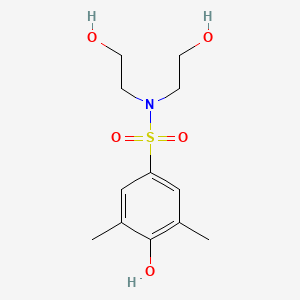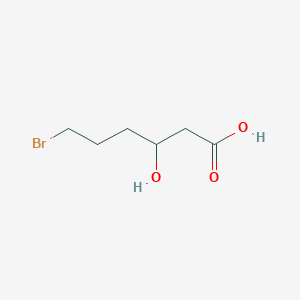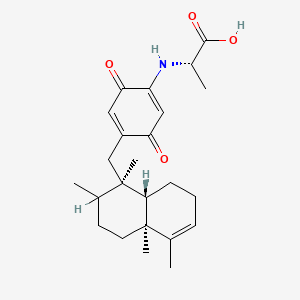
2,2'-Bithiophene, 3,3'-bis(butylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene, 3,3’-bis(butylthio)- is an organic compound that belongs to the class of bithiophenes Bithiophenes are characterized by two thiophene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3,3’-bis(butylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bithiophene and butylthiol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A common method involves the use of a base, such as sodium hydride, to deprotonate the butylthiol, followed by the addition of 2,2’-bithiophene.
Catalysts: Palladium-based catalysts are often used to facilitate the coupling reaction between the bithiophene and the butylthiol groups.
Industrial Production Methods
Industrial production of 2,2’-Bithiophene, 3,3’-bis(butylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,2’-Bithiophene, 3,3’-bis(butylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
2,2’-Bithiophene, 3,3’-bis(butylthio)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 2,2’-Bithiophene, 3,3’-bis(butylthio)- exerts its effects involves interactions with molecular targets and pathways. The butylthio groups can enhance the compound’s solubility and facilitate its incorporation into various systems. The thiophene rings can participate in π-π interactions, which are important for its electronic properties.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: The parent compound without the butylthio groups.
2,3’-Bithiophene: An isomer with different connectivity between the thiophene rings.
3,3’-Bithiophene: Another isomer with a different substitution pattern.
Uniqueness
2,2’-Bithiophene, 3,3’-bis(butylthio)- is unique due to the presence of the butylthio groups, which can significantly alter its chemical and physical properties compared to other bithiophenes
特性
| 176693-29-1 | |
分子式 |
C16H22S4 |
分子量 |
342.6 g/mol |
IUPAC名 |
3-butylsulfanyl-2-(3-butylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S4/c1-3-5-9-17-13-7-11-19-15(13)16-14(8-12-20-16)18-10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChIキー |
FYEVAAZGQHOXGY-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(SC=C1)C2=C(C=CS2)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)


![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

